1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine
Description
This compound is a pyrazole derivative featuring two isopropyl (propan-2-yl) groups and a methylamine bridge connecting two pyrazole rings. Its molecular formula is C₁₃H₂₀N₆, with a molecular weight of 260.34 g/mol. The structure combines rigidity from the pyrazole cores with flexibility from the isopropyl substituents, making it a candidate for studies in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-10(2)17-9-12(8-16-17)7-14-13-5-6-15-18(13)11(3)4/h5-6,8-11,14H,7H2,1-4H3 |
InChI Key |
DCJVBDGEEOCZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNC2=CC=NN2C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-(propan-2-yl)-1H-pyrazol-4-amine with formaldehyde and another equivalent of 1-(propan-2-yl)-1H-pyrazol-4-amine under basic conditions. The reaction typically proceeds via a Mannich-type reaction, forming the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(Propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted pyrazole derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions often involve organic solvents and controlled temperatures.
Major Products: The major products formed from these reactions include various substituted and functionalized pyrazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine have been investigated for their ability to inhibit various cancer cell lines. Research shows that modifications in the pyrazole structure can enhance selectivity towards specific cancer types, such as breast and prostate cancer .
Kinase Inhibition
The compound is being explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. A study focused on pyrazole-based kinase inhibitors demonstrated their efficacy in selectively inhibiting CDK16, leading to cell cycle arrest in cancer cells . This points to the compound's potential use in targeted cancer therapies.
Anti-inflammatory Properties
Other research highlights the anti-inflammatory effects of pyrazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways, leading to alterations in cellular functions and responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine ()
- Molecular Formula : C₈H₁₅N₃
- Molecular Weight : 153.23 g/mol
- Key Differences: Replaces the methylamine bridge with an ethanamine group. Lacks the second pyrazole ring, reducing molecular complexity. Synthesis: Prepared via condensation of 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile under reflux (53% yield) . Physical Properties: Liquid at room temperature, stored at 4°C .
1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine ()
- Molecular Formula : C₁₃H₁₇N₃
- Molecular Weight : 215.3 g/mol
- Key Differences :
- Incorporates a phenylmethyl group instead of a pyrazole-isopropyl moiety.
- Enhanced aromaticity may influence solubility and binding affinity in biological systems.
1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine ()
- Molecular Formula : C₁₀H₁₈N₄
- Molecular Weight : 194.28 g/mol
- Key Differences :
- Substitutes one pyrazole ring with a 2-methylpropyl chain.
- Reduced steric hindrance compared to the target compound.
Pharmacologically Active Analogs
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Molecular Formula : C₁₂H₁₅N₅
- Molecular Weight : 241.29 g/mol
- Key Differences :
Darolutamide ()
- Molecular Formula : C₁₉H₁₉ClN₆O₂
- Molecular Weight : 398.85 g/mol
- Key Differences: Complex structure with a cyanophenyl group and carboxamide linkage.
Physical Properties
Key Research Findings
- Electronic Effects : Pyrazole derivatives with electron-withdrawing groups (e.g., chloro in ) exhibit altered reactivity in nucleophilic substitutions compared to isopropyl-substituted analogs.
- Synthetic Challenges : Bulky isopropyl groups in the target compound may reduce reaction yields, necessitating optimized catalysts (e.g., cesium carbonate in ) .
Biological Activity
1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is a compound featuring a pyrazole core, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects against various diseases, including cancer, inflammation, and microbial infections. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 270.37 g/mol. It contains two propan-2-yl groups and two pyrazole rings, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In one study, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against multiple pathogens, indicating broad-spectrum antimicrobial activity .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 5 |
| 2 | S. aureus | 10 |
| 3 | Pseudomonas aeruginosa | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. One notable study reported that certain pyrazole compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6 by more than 80% at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs . This suggests that the compound may serve as a promising candidate for treating inflammatory conditions.
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been documented. In vitro assays demonstrated that several pyrazole compounds effectively inhibited the proliferation of cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 10 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- DNA Gyrase Inhibition : Some studies have indicated that pyrazole derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .
- Cytokine Modulation : The compound may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.
- Cell Cycle Regulation : It has been suggested that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical and laboratory settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
